CLK8, a small molecule identified as a CLOCK-binding inhibitor, plays a significant role in modulating circadian rhythms by disrupting the interaction between the CLOCK protein and its transcriptional co-regulator, Brain and Muscle Arnt-like Protein 1 (BMAL1). This disruption interferes with the nuclear translocation of CLOCK, which is critical for its function in regulating circadian rhythms. Research indicates that CLK8 enhances the amplitude of circadian rhythms without altering their period length, making it a potential candidate for therapeutic applications in managing disorders associated with disrupted circadian mechanisms, such as metabolic diseases and mood disorders .
CLK8 was discovered through a structure-based molecular docking approach that screened approximately two million small molecules to identify candidates that specifically bind to the CLOCK-BMAL1 interface. The compound was subsequently validated using various biochemical assays and real-time monitoring systems .
The synthesis of CLK8 involves several steps, typically starting from commercially available precursors. While specific synthetic routes are not detailed in the sources, small molecules like CLK8 are generally synthesized through organic chemistry techniques including:
CLK8's molecular structure features several key components that facilitate its binding to the CLOCK protein. The compound's design allows it to fit into a specific binding pocket formed by the α2 helix of the basic helix-loop-helix (bHLH) domain and the Hβ strand of the PAS-A domain of CLOCK .
These structural characteristics are crucial for its function as an inhibitor of CLOCK activity .
The mechanism by which CLK8 exerts its effects involves several steps:
Research indicates that CLK8 enhances cellular circadian rhythm amplitude by stabilizing this feedback loop without affecting period length .
In vivo studies have shown that administration of CLK8 (25 mg/kg intraperitoneally) significantly enhances circadian rhythm amplitude in treated mice, further supporting its potential therapeutic applications .
CLK8's chemical properties include its ability to disrupt protein-protein interactions within cellular environments, making it an effective tool for studying circadian biology. Its stability and solubility profile allow for diverse experimental applications in both in vitro and in vivo settings .
CLK8 has several scientific uses, particularly in research related to:
The discovery of CLK8 represents a pioneering achievement in structure-based drug design targeting core circadian clock proteins. Researchers employed a computational screening approach involving molecular dynamics simulations and molecular docking to identify potential CLOCK-binding molecules from a library of approximately 2 million commercially available compounds [1] [9]. The virtual screening protocol began with energy minimization of the CLOCK protein structure (PDB ID: 4F3L), followed by molecular dynamics simulations at physiological temperature (310 K) for 10 nanoseconds to achieve structural equilibration [1]. Using AutoDock Vina for blind docking simulations, researchers prioritized compounds predicted to bind at the CLOCK-BMAL1 interface region—a critical site for heterodimer formation and transcriptional activity [1] [10].
The screening implemented stringent selection filters including Lipinski's Rule of Five compliance to ensure drug-like properties and favorable binding affinities ranging from -7 to -10 kcal/mol [1]. From the initial virtual hits, the top 500 compounds underwent visual inspection focusing on binding position relative to the CLOCK-BMAL1 interface, shape complementarity, and chemical diversity, ultimately narrowing to 100 candidates for experimental validation [1]. Through cell-based assays, including mammalian two-hybrid systems and circadian reporter monitoring in U2OS cells, CLK8 emerged as the lead compound demonstrating specific binding to CLOCK and significant effects on circadian amplitude enhancement without cytotoxicity at effective concentrations [1] [9].
Table 1: Virtual Screening Parameters for CLOCK-Binding Compound Identification
Screening Parameter | Specification | Selection Criteria |
---|---|---|
Initial Compound Library | ~2 million molecules | Lipinski's Rule of Five compliance |
Target Protein | CLOCK (PDB ID: 4F3L) | Energy-minimized structure |
Docking Software | AutoDock Vina | Binding affinity: -7 to -10 kcal/mol |
Binding Site Focus | CLOCK-BMAL1 interface | Favorable shape complementarity |
Top Candidates | 100 compounds | Non-cytotoxic at 1.25 μM |
CLK8 exerts its primary circadian effect by specifically targeting the protein-protein interface between CLOCK and BMAL1, thereby disrupting the formation of this transcriptionally active heterodimer. Biochemical assays demonstrated that CLK8 reduces CLOCK-BMAL1 interaction by approximately 40% in mammalian two-hybrid systems at concentrations of 10-40 μM [1]. The structural specificity of this interaction was confirmed through mutagenesis studies showing that CLK8 does not affect the binding between BMAL1 and mutant CLOCK (F80A, K220A), indicating precise targeting of the natural interface [1] [9].
Biophysical analyses including resonance energy transfer techniques (BRET/FRET) revealed that CLK8 binding induces conformational changes in CLOCK that sterically hinder BMAL1 association without promoting protein degradation [1]. This mechanism fundamentally differs from previously identified circadian modulators that target downstream components like CRY or PER proteins. Mathematical modeling of the dual feedback loop architecture further supports that disrupting the CLOCK-BMAL1 interface provides more potent phase-resetting potential compared to targeting positive loop components [6]. The functional consequence of this disruption manifests as reduced transcriptional activation at E-box promoter elements, effectively dampening the expression of core clock genes including Per, Cry, and Rev-erbα [1] [10].
Table 2: Experimental Evidence of CLOCK-BMAL1 Disruption by CLK8
Experimental Method | Key Observation | Functional Consequence |
---|---|---|
Mammalian Two-Hybrid Assay | 40% reduction in CLOCK-BMAL1 interaction | Impaired transcriptional activation |
Mutagenesis Analysis | No effect on CLOCK-F80A/K220A-BMAL1 binding | Confirmed interface specificity |
Bioluminescence Imaging | Reduced E-box-driven transcription | Amplitude enhancement without period change |
Mathematical Modeling | Higher sensitivity to negative loop perturbation | Phase-shifting capacity prediction |
Beyond disrupting heterodimer formation, CLK8 significantly impairs the nuclear translocation of CLOCK protein—a critical step in circadian transcriptional regulation. In vitro studies using U2OS cells demonstrated that treatment with 20 μM CLK8 for 48 hours reduces nuclear CLOCK localization by approximately 50% as quantified through subcellular fractionation and immunocytochemical analysis [1] [2]. This cytoplasmic retention effect occurs without altering total CLOCK protein levels, indicating that CLK8 specifically interferes with nuclear import mechanisms rather than promoting degradation [1].
The in vivo relevance of this mechanism was established through mouse liver studies where a single intraperitoneal administration of CLK8 (25 mg/kg) significantly decreased nuclear CLOCK abundance while maintaining cytoplasmic levels [1] [9]. Importantly, this effect was specific to CLOCK protein, as nuclear translocation of BMAL1 and CRY1 remained unaffected by CLK8 treatment [1]. This selective impairment of CLOCK nuclear transport further disrupts the core circadian machinery by delaying the assembly of the transcriptional complex on E-box elements. The temporal consequence of this disruption manifests as a phase delay in circadian gene expression rhythms and contributes to the observed amplitude enhancement by desynchronizing negative arm component expression [1] [6].
Table 3: Nuclear Translocation Inhibition Across Experimental Models
Experimental System | Treatment Protocol | Quantification Method | Key Finding |
---|---|---|---|
U2OS Cells (in vitro) | 20 μM for 48 hours | Immunofluorescence/Image Analysis | 50% reduction in nuclear CLOCK |
Mouse Liver (in vivo) | 25 mg/kg single i.p. | Subcellular Fractionation/Western Blot | Decreased nuclear CLOCK; unaffected BMAL1/CRY1 |
NIH 3T3 Reporter Cells | 10-40 μM for 4-6 days | Bmal1-dLuc rhythm analysis | Amplitude enhancement; no period change |
CLK8 exerts a paradoxical effect on the circadian system by destabilizing the positive arm (CLOCK-BMAL1) while simultaneously stabilizing the negative arm components of the transcription-translation feedback loop (TTFL). Experimental evidence indicates that CLK8 treatment enhances PER/CRY complex stability without directly binding to these proteins or altering their degradation rates [1] [7]. This indirect stabilization occurs through the compound's primary action on CLOCK-BMAL1, which reduces the transcriptional activation of Per and Cry genes, thereby creating a stoichiometric imbalance that favors PER/CRY complex persistence [1].
The stabilization effect manifests as enhanced amplitude (approximately 2-fold increase) in cellular circadian rhythms measured via Bmal1-dLuc reporter assays in U2OS and NIH 3T3 cells [1] [9]. This amplitude enhancement occurs without significant period changes, distinguishing CLK8 from other circadian modulators like CRY-stabilizing compounds that typically lengthen period [1] [10]. Mechanistically, the stabilized PER/CRY complex maintains its repressive function on CLOCK-BMAL1 activity for a longer duration within each circadian cycle, effectively strengthening the negative feedback signal. This amplitude-enhancing property is particularly relevant for addressing the dampened circadian oscillations observed in aging, metabolic disorders, and chronic jet lag conditions [1] [7]. The involvement of PER/CRY-containing macromolecular complexes with chaperone proteins further contributes to this stabilization mechanism, as these complexes exhibit temporal conformational fluidity that influences their interactome [4] [7].
Table 4: Negative Arm Stabilization Effects of CLK8
Circadian Component | Effect of CLK8 | Mechanistic Basis | Functional Outcome |
---|---|---|---|
PER/CRY Complex | Increased stability | Reduced transcriptional burden | Extended repression phase |
TTFL Dynamics | Enhanced amplitude | Strengthened negative feedback | Robust oscillation waveform |
Macromolecular Complexes | Altered composition | Conformational fluidity changes | Temporal-specific interactions |
Cellular Rhythms | 2-fold amplitude increase | PER/CRY complex stabilization | Resistance to rhythm dampening |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: